4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one
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Overview
Description
The compound 4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzimidazole core, a pyrrolidinone ring, and substituted phenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the phenyl substituents. Common reagents used in these reactions include 2,4-dimethylphenol , ethyl bromide , and benzimidazole derivatives . The reaction conditions often require acidic or basic catalysts , elevated temperatures , and solvents such as dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis machines and high-throughput screening can optimize the reaction conditions and scale up the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to introduce additional functional groups.
Reduction: Reduction reactions using or can modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl rings or the benzimidazole core, using reagents such as or .
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide
Solvents: Dichloromethane, ethanol, water
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or amines .
Scientific Research Applications
4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE: has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a due to its unique structure and biological activity.
Pharmacology: Studies focus on its , such as enzymes and receptors, to understand its therapeutic potential.
Materials Science: The compound’s properties make it suitable for use in and .
Biology: Research explores its and potential as a .
Mechanism of Action
The mechanism of action of 4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , altering their activity and leading to biological effects . The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-BENZIMIDAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE
- 4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-BENZIMIDAZOL-2-YL}-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE
Uniqueness
The uniqueness of 4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE lies in its specific substituents and structural configuration , which confer distinct chemical and biological properties . These differences can lead to variations in bioactivity , solubility , and stability , making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C29H31N3O3 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O3/c1-4-34-24-12-10-23(11-13-24)32-19-22(18-28(32)33)29-30-25-7-5-6-8-26(25)31(29)15-16-35-27-14-9-20(2)17-21(27)3/h5-14,17,22H,4,15-16,18-19H2,1-3H3 |
InChI Key |
BPECZARDOKGPEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=C(C=C5)C)C |
Origin of Product |
United States |
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